1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one
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Overview
Description
1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a trimethylpyrazole group, and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the individual building blocks. The trifluoromethylpyridine and trimethylpyrazole derivatives are synthesized separately and then coupled through a series of reactions involving sulfonylation and piperazine ring formation. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethylpyridine moiety but lacks the sulfonyl and pyrazole groups.
4-Amino-2-(trifluoromethyl)pyridine: Contains the trifluoromethylpyridine structure but differs in the functional groups attached.
Uniqueness
1-[2-(trifluoromethyl)pyridin-4-yl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the pyrazole ring contributes to its stability and potential biological activity.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3S/c1-10-15(11(2)22(3)21-10)28(26,27)23-6-7-24(14(25)9-23)12-4-5-20-13(8-12)16(17,18)19/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGGKSVTXUHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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